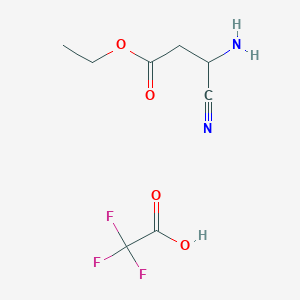
2-((1-(2,3-dimethylphenyl)-1H-imidazol-2-yl)thio)-N-(4-fluorophenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((1-(2,3-dimethylphenyl)-1H-imidazol-2-yl)thio)-N-(4-fluorophenyl)acetamide is a useful research compound. Its molecular formula is C19H18FN3OS and its molecular weight is 355.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
2-((1-(2,3-dimethylphenyl)-1H-imidazol-2-yl)thio)-N-(4-fluorophenyl)acetamide represents a class of compounds with potential applications in scientific research, particularly due to its structural features that may influence biological activity. The scientific literature provides insights into the research applications of similar compounds, focusing on their biological effects, mechanisms of action, and potential therapeutic applications.
Biological Effects and Mechanisms
Compounds with structural similarities to this compound, such as imidazole derivatives, have been explored for their antitumor activity. Imidazole derivatives, including bis(2-chloroethyl)amino derivatives and imidazolylpeptides, have shown promising results in preclinical testing stages for their potential as antitumor drugs. The specific biological mechanisms and the variety of structures under consideration highlight the ongoing search for new compounds with enhanced biological properties (Iradyan et al., 2009).
Pharmacophore Design and Drug Development
The design of selective inhibitors of the p38 mitogen-activated protein (MAP) kinase, which is responsible for the release of proinflammatory cytokines, has involved the use of tri- and tetra-substituted imidazole scaffolds. These synthetic compounds aim to achieve high binding selectivity and potency, which is crucial for the development of targeted therapies in conditions such as inflammation and cancer. The development of these inhibitors underscores the importance of imidazole derivatives in medicinal chemistry and drug discovery processes (Scior et al., 2011).
Environmental Applications
Another aspect of research involves the adsorptive elimination of pharmaceutical contaminants, such as acetaminophen, from water. This review highlights the progress in developing adsorption technologies for removing acetaminophen, a compound structurally related to this compound, from aquatic environments. The efficiency of various adsorbents and the mechanisms of acetaminophen uptake, including π-π interactions and hydrogen bonding, are discussed. This research area is critical for environmental protection and the development of sustainable water treatment technologies (Igwegbe et al., 2021).
Eigenschaften
IUPAC Name |
2-[1-(2,3-dimethylphenyl)imidazol-2-yl]sulfanyl-N-(4-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN3OS/c1-13-4-3-5-17(14(13)2)23-11-10-21-19(23)25-12-18(24)22-16-8-6-15(20)7-9-16/h3-11H,12H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEBNUGSVAFFCEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C=CN=C2SCC(=O)NC3=CC=C(C=C3)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-[[4-Fluoro-3-(prop-2-enoylamino)phenyl]carbamoyl]phenyl]furan-2-carboxamide](/img/structure/B2749888.png)



![(1R,6S,7R)-7-(Trifluoromethyl)-2-oxa-5-azabicyclo[4.1.0]heptane;hydrochloride](/img/structure/B2749894.png)
![N-(1-Cyanocyclohexyl)-2-[[(1R,2S)-2-(3-hydroxypyrrolidin-1-yl)cyclopentyl]amino]-N-methylacetamide](/img/structure/B2749896.png)


![3-(1-(3-(1H-tetrazol-1-yl)benzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2749900.png)

![ethyl 3-cyano-2-(2-(phenylsulfonyl)acetamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2749904.png)
![2-Amino-6-(hydroxymethyl)-8-oxo-4-[3-(trifluoromethyl)phenyl]-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile](/img/structure/B2749905.png)

